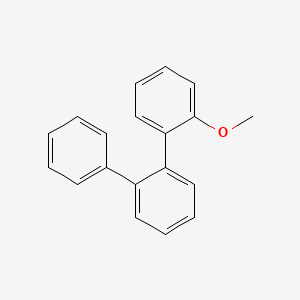
2-(2-Methoxyphenyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1,1’:2’,1’'-terphenyl is an organic compound belonging to the terphenyl family. Terphenyls are aromatic hydrocarbons consisting of three benzene rings connected by single bonds. The methoxy group (-OCH₃) attached to one of the benzene rings distinguishes this compound from other terphenyl derivatives. Terphenyls are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methoxy-1,1’:2’,1’'-terphenyl can be synthesized through several methods. One common approach involves the base-catalyzed Claisen–Schmidt condensation of an acetyl terphenyl derivative with a methoxybenzaldehyde . This reaction typically requires a strong base, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of 2-Methoxy-1,1’:2’,1’'-terphenyl often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity. The choice of solvents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-1,1’:2’,1’'-terphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl₃) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carbonyl compound, while substitution reactions can produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1,1’:2’,1’'-terphenyl has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Methoxy-1,1’:2’,1’'-terphenyl exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to modulate their activity. The methoxy group can influence the compound’s binding affinity and specificity for these targets. In chemical reactions, the aromatic rings and methoxy group can participate in various interactions, such as hydrogen bonding and π-π stacking, to facilitate the desired transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’2’,1’'-terphenyl: Lacks the methoxy group, making it less reactive in certain chemical reactions.
3’-Methoxy-1,1’2’,1’'-terphenyl: Similar structure but with the methoxy group in a different position, leading to different chemical properties and reactivity.
2-Methoxy-1-(5-methoxy-1,1’2’,1’'-terphenyl-2-yl)triphenylene: A more complex derivative with additional methoxy groups and aromatic rings.
Uniqueness
2-Methoxy-1,1’:2’,1’'-terphenyl is unique due to the specific placement of the methoxy group, which can significantly influence its chemical reactivity and interactions. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and the study of structure-activity relationships.
Eigenschaften
Molekularformel |
C19H16O |
|---|---|
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
1-methoxy-2-(2-phenylphenyl)benzene |
InChI |
InChI=1S/C19H16O/c1-20-19-14-8-7-13-18(19)17-12-6-5-11-16(17)15-9-3-2-4-10-15/h2-14H,1H3 |
InChI-Schlüssel |
NSGMIQOUTRJDRS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=CC=CC=C2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















